
2'-Epi Docétaxel
Vue d'ensemble
Description
2’-Epi Docetaxel is a stereoisomer of Docetaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast, ovarian, and non-small cell lung cancer. This compound belongs to the taxoid family and is a semisynthetic analogue of paclitaxel. The unique structural configuration of 2’-Epi Docetaxel contributes to its distinct pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
Cancer Treatment
The primary application of 2'-Epi Docetaxel is in oncology, particularly for treating solid tumors. Its efficacy has been studied in various types of cancer:
Combination Therapies
The use of 2'-Epi Docetaxel in combination with other chemotherapeutic agents enhances its therapeutic efficacy. For instance:
- With Epirubicin : The combination has shown promising results in terms of safety and efficacy, with significant improvements in patient outcomes compared to standard treatments .
- With Targeted Therapies : Ongoing research is exploring the synergistic effects of combining 2'-Epi Docetaxel with novel targeted therapies or immunotherapies, which may enhance treatment responses while minimizing adverse effects.
Case Study 1: Prostate Cancer
A randomized phase II trial compared the efficacy of docetaxel and epirubicin versus docetaxel and prednisone. Results showed a median progression-free survival of 11.1 months for the former group, highlighting the potential benefits of incorporating epirubicin into treatment regimens .
Case Study 2: Ovarian Cancer
In a study involving patients with epithelial ovarian cancer who had previously received platinum-based chemotherapy, docetaxel was administered as a second-line treatment. The results indicated a significant response rate, suggesting that derivatives like 2'-Epi Docetaxel could offer similar benefits .
Data Tables
Cancer Type | Combination Therapy | Median Overall Survival (Months) | Response Rate (%) |
---|---|---|---|
Breast Cancer | Docetaxel + Cisplatin | Increased compared to docetaxel alone | Varies by study |
Prostate Cancer | Docetaxel + Epirubicin | 27.3 vs. 19.8 (Docetaxel + Prednisone) | 75.6% PSA response |
Ovarian Cancer | Docetaxel as second-line therapy | Significant improvement noted | Varies by study |
Mécanisme D'action
- Specifically, 2’-Epi Docetaxel binds to β-tubulin dimers in a 1:1 stoichiometric ratio, leading to the hyper-stabilization of microtubules. Unlike colchicine (which depolymerizes microtubules), 2’-Epi Docetaxel arrests their function by preventing dynamic instability .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
2’-Epi Docetaxel exerts its effects by interacting with microtubules in cells. It binds to microtubules with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . This interaction with microtubules is crucial for its role in biochemical reactions.
Cellular Effects
2’-Epi Docetaxel has significant effects on various types of cells and cellular processes. It inhibits the proliferation of cells by inducing a sustained mitosis block at the metaphase–anaphase boundary . It also disrupts tubulin in the cell membrane and directly inhibits the disassembly of the interphase cytoskeleton . These effects may result in the disruption of many vital cell functions such as locomotion, intracellular transport, and transmission of proliferative transmembrane signals .
Molecular Mechanism
The molecular mechanism of action of 2’-Epi Docetaxel involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to microtubules but does not interact with dimeric tubulin . This binding prevents the depolymerization of microtubules, leading to mitotic arrest and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Epi Docetaxel change over time. It has been observed that docetaxel induces an increase in tumor cell invasion when lymphatic endothelial cells are present . This effect can be attenuated by inhibition of VEGFR3 .
Dosage Effects in Animal Models
In animal models, the effects of 2’-Epi Docetaxel vary with different dosages. A study found that a dosage of 1 mg/kg on alternate days was the most effective and safest dose . Higher doses were found to be lethal .
Metabolic Pathways
2’-Epi Docetaxel is involved in several metabolic pathways. The main metabolic pathway consists of oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring as well as cyclization of the side chain .
Transport and Distribution
2’-Epi Docetaxel is transported and distributed within cells and tissues. It has a high volume of distribution and clearance, indicative of extensive drug distribution and protein binding .
Subcellular Localization
The subcellular localization of 2’-Epi Docetaxel is primarily associated with microtubules . It binds to microtubules and inhibits their depolymerization, leading to mitotic arrest and cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Epi Docetaxel involves multiple steps, starting from naturally occurring precursors such as 10-deacetylbaccatin III. The key steps include:
Protection and Activation: Protecting groups are introduced to specific hydroxyl groups to prevent unwanted reactions. Activation of the 13-hydroxyl group is achieved using reagents like acetic anhydride.
Epimerization: The critical step involves the epimerization at the 2’ position. This can be achieved using bases such as sodium hydride in the presence of solvents like tetrahydrofuran.
Coupling Reaction: The activated intermediate is then coupled with a side chain, typically involving oxazolidine derivatives, under conditions that promote esterification.
Industrial Production Methods: Industrial production of 2’-Epi Docetaxel follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the protection, activation, and coupling reactions.
Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain high-purity 2’-Epi Docetaxel.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Epi Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide.
Major Products:
Oxidized Derivatives: Formation of epoxides or hydroxylated products.
Reduced Derivatives: Formation of alcohols or amines.
Substituted Derivatives: Formation of amides or thioesters.
Comparaison Avec Des Composés Similaires
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxoid with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: A newer taxoid with improved efficacy in certain resistant cancer types.
Comparison:
Docetaxel vs. 2’-Epi Docetaxel: While both compounds share similar mechanisms of action, 2’-Epi Docetaxel may exhibit different pharmacokinetics and toxicity profiles due to its stereochemical differences.
Paclitaxel vs. 2’-Epi Docetaxel: Paclitaxel has a broader range of activity but may have different side effect profiles. 2’-Epi Docetaxel’s unique structure could offer advantages in specific cancer types.
Cabazitaxel vs. 2’-Epi Docetaxel: Cabazitaxel is designed to overcome resistance to other taxoids, and 2’-Epi Docetaxel may offer similar benefits with potentially different efficacy and safety profiles.
Activité Biologique
2'-Epi Docetaxel, an epimer of the well-known chemotherapeutic agent docetaxel, has garnered attention for its potential antitumor properties and distinct pharmacological profile. This article provides a comprehensive overview of its biological activity, including in vitro and in vivo studies, pharmacokinetics, and clinical implications.
2'-Epi Docetaxel is derived from docetaxel through epimerization, which alters the spatial arrangement of atoms in the molecule. This modification can influence the compound's interaction with biological targets, particularly microtubules, leading to variations in efficacy and toxicity profiles compared to its parent compound.
In Vitro Studies
Multiple studies have demonstrated that 2'-Epi Docetaxel exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported dose-dependent cytotoxicity in CT26 cells, indicating that 2'-Epi Docetaxel has comparable efficacy to docetaxel itself . The compound's mechanism involves the inhibition of microtubule depolymerization, which is crucial for mitotic spindle formation during cell division.
In Vivo Studies
In vivo experiments using BALB/c nude mice xenograft models have shown that while 2'-Epi Docetaxel possesses antitumor activity, its effectiveness is generally lower than that of docetaxel. Notably, the administration of docetaxel-loaded nanoparticles containing 2'-Epi Docetaxel resulted in reduced toxicity without compromising antitumor efficacy .
Pharmacokinetics
The pharmacokinetic profile of 2'-Epi Docetaxel reveals that it undergoes conversion from docetaxel in the body. A study indicated that in patients receiving docetaxel treatment, 2'-Epi Docetaxel was detected in plasma and urine at lower concentrations, suggesting a minor role in the overall therapeutic effect but highlighting its presence as a metabolite . The epimerization coefficient (Repi) calculated from patient samples showed variability, indicating differences in metabolic pathways among individuals.
Toxicity Profile
The toxicity associated with 2'-Epi Docetaxel appears to be less severe compared to docetaxel. Reports indicate that while both compounds can lead to neutropenia and other adverse effects, the incidence and severity of these effects may be reduced with 2'-Epi Docetaxel . A case study noted life-threatening toxicity from docetaxel but did not report similar outcomes with 2'-Epi Docetaxel, suggesting a potentially safer alternative .
Comparative Efficacy Table
Parameter | Docetaxel | 2'-Epi Docetaxel |
---|---|---|
Cytotoxicity (in vitro) | High | Moderate |
Antitumor Activity (in vivo) | Superior | Inferior |
Toxicity | Severe (neutropenia, pneumonitis) | Reduced severity |
Pharmacokinetics | High variability | Lower concentrations detected |
Case Studies
A notable case involved a patient treated with docetaxel who experienced severe pneumonitis and neutropenia. Such severe adverse reactions were not reported with 2'-Epi Docetaxel in available literature, indicating a potential for better tolerability .
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32-,33-,35-,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-KWUUUEAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928192 | |
Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133577-33-0 | |
Record name | S-erythro-Taxotere | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133577330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.